molecular formula C18H12ClNO5S B4021189 3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B4021189
M. Wt: 389.8 g/mol
InChI Key: GFFZDEXJHCRRIG-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiazolidine-dione derivatives often involves the preparation of compounds bearing specific substituents that confer desired biological activities. Studies on antidiabetic agents, for example, have led to the synthesis of various thiazolidine-dione derivatives with hypoglycemic and hypolipidemic activities, indicating a methodological approach that could be relevant for synthesizing the compound (Sohda et al., 1982).

Molecular Structure Analysis

The molecular structure of thiazolidine-dione derivatives plays a crucial role in determining their biological activities. For instance, the presence of specific substituents and their positions on the thiazolidine-dione ring can significantly affect the compounds' ability to interact with biological targets. The importance of structural features, such as the substitution pattern and the presence of electronegative groups, has been highlighted in studies aiming at developing substrate-specific inhibitors (Li et al., 2009).

Chemical Reactions and Properties

The reactivity of thiazolidine-dione derivatives with various reagents can lead to the formation of diverse compounds with potential biological activities. For instance, the reaction of thiazolidine-diones with nitrile oxides has been explored, resulting in compounds with distinct structural features and potential pharmacological properties (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of thiazolidine-dione derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in biological systems. Studies on the crystal structure and physical characteristics of similar compounds provide insights into how these properties might influence the compound's biological activity and its interaction with biological targets (Wu, 2013).

Chemical Properties Analysis

The chemical properties of thiazolidine-dione derivatives, including their reactivity, stability, and interactions with other molecules, are critical for their pharmacological profile. The synthesis and evaluation of new derivatives with varying substituents offer insights into the relationship between chemical structure and biological activity, providing a foundation for the development of compounds with optimized properties (Stana et al., 2014).

properties

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO5S/c1-23-13-8-15-14(24-9-25-15)6-10(13)7-16-17(21)20(18(22)26-16)12-5-3-2-4-11(12)19/h2-8H,9H2,1H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFZDEXJHCRRIG-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

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